molecular formula C10H11N5O3S B2947071 N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide CAS No. 346664-13-9

N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide

Cat. No. B2947071
CAS RN: 346664-13-9
M. Wt: 281.29
InChI Key: SJUOVBQXUQFFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is its potency as a carbonic anhydrase inhibitor. It has been shown to be effective at low concentrations, which makes it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide. One area of interest is its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells, and further research could explore its potential as a cancer treatment. Additionally, it may have applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research could also explore its potential as a treatment for glaucoma and other ocular diseases.
In conclusion, N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide is a chemical compound that has potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase and has been shown to have significant biochemical and physiological effects. While it has advantages as a research tool, it also has limitations due to its potential toxicity. Future research could explore its potential as a treatment for cancer, inflammatory diseases, and ocular diseases.

Synthesis Methods

The synthesis of N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide involves the reaction of 4-(4-aminophenyl)sulfonyl-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S/c1-8(16)13-9-2-4-10(5-3-9)19(17,18)14-15-6-11-12-7-15/h2-7,14H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUOVBQXUQFFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.